N',N''-(1E,2E)-propane-1,2-diylidenebis{2-[(3-bromophenyl)amino]acetohydrazide} (non-preferred name)
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Overview
Description
2-[(3-BROMOPHENYL)AMINO]-N’-[(1E,2E)-1-(N’-{2-[(3-BROMOPHENYL)AMINO]ACETAMIDO}IMINO)PROPAN-2-YLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of bromophenyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BROMOPHENYL)AMINO]-N’-[(1E,2E)-1-(N’-{2-[(3-BROMOPHENYL)AMINO]ACETAMIDO}IMINO)PROPAN-2-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps. One common method includes the condensation of 3-bromobenzaldehyde with 2-(piperidin-1-yl)ethanamine under reflux conditions in absolute ethanol . The reaction is monitored using FT-IR spectroscopy to ensure the formation of the desired Schiff base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[(3-BROMOPHENYL)AMINO]-N’-[(1E,2E)-1-(N’-{2-[(3-BROMOPHENYL)AMINO]ACETAMIDO}IMINO)PROPAN-2-YLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating microbial infections and cancer.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-BROMOPHENYL)AMINO]-N’-[(1E,2E)-1-(N’-{2-[(3-BROMOPHENYL)AMINO]ACETAMIDO}IMINO)PROPAN-2-YLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit the activity of specific enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(3-BROMOPHENYL)AMINO]-N’-[(1E,2E)-1-(N’-{2-[(3-BROMOPHENYL)AMINO]ACETAMIDO}IMINO)PROPAN-2-YLIDENE]ACETOHYDRAZIDE is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions
Properties
Molecular Formula |
C19H20Br2N6O2 |
---|---|
Molecular Weight |
524.2 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(E)-[(2E)-2-[[2-(3-bromoanilino)acetyl]hydrazinylidene]propylidene]amino]acetamide |
InChI |
InChI=1S/C19H20Br2N6O2/c1-13(25-27-19(29)12-23-17-7-3-5-15(21)9-17)10-24-26-18(28)11-22-16-6-2-4-14(20)8-16/h2-10,22-23H,11-12H2,1H3,(H,26,28)(H,27,29)/b24-10+,25-13+ |
InChI Key |
QWHGIZRXBZFZOJ-LDMSFWHESA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC1=CC(=CC=C1)Br)/C=N/NC(=O)CNC2=CC(=CC=C2)Br |
Canonical SMILES |
CC(=NNC(=O)CNC1=CC(=CC=C1)Br)C=NNC(=O)CNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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